(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Catalog No.
S1522021
CAS No.
346694-77-7
M.F
C20H30N2O6
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxy...

CAS Number

346694-77-7

Product Name

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1

InChI Key

MAHOLRAVFZCBFL-INIZCTEOSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, commonly known as Boc-beta-Homolys(Z)-OH (CAS: 346694-77-7), is an orthogonally protected beta-amino acid building block [1]. It features a beta-homolysine core with a tert-butyloxycarbonyl (Boc) group protecting the main-chain beta-amine and a benzyloxycarbonyl (Z or Cbz) group protecting the side-chain epsilon-amine. This specific dual-protection scheme is engineered for solution-phase peptide synthesis (LPPS) and specialized Boc-based solid-phase peptide synthesis (SPPS) . By introducing an additional methylene carbon into the peptide backbone compared to standard alpha-lysine, this precursor enables the synthesis of beta-peptides and mixed alpha/beta-peptidomimetics that exhibit enhanced structural rigidity and profound resistance to enzymatic degradation [2].

Substituting Boc-beta-Homolys(Z)-OH with standard alpha-lysine derivatives (e.g., Boc-Lys(Z)-OH) fundamentally alters the backbone topology of the target peptide, stripping away the proteolytic stability and unique folding properties imparted by the beta-amino acid structure [1]. Furthermore, substituting this compound with its Fmoc-protected counterpart, Fmoc-beta-Homolys(Boc)-OH, disrupts established manufacturing workflows . The Boc/Z orthogonal strategy allows for main-chain deprotection under mild acidic conditions (TFA) while reserving side-chain deprotection for catalytic hydrogenation or strong acid (HF) cleavage. Attempting to use an Fmoc/Boc strategy in a solution-phase or hydrogenation-dependent process introduces basic conditions (piperidine) that can trigger unwanted side reactions, reduce overall yield, and force a costly redesign of the synthesis route [2].

Enhanced Proteolytic Resistance in Peptidomimetics

The incorporation of beta-homolysine residues in place of standard alpha-lysine dramatically alters the susceptibility of the resulting peptide to enzymatic cleavage [1]. Studies on alpha/beta-peptides demonstrate that replacing alpha-amino acids with beta-homologs increases the half-life of the peptide in biological serum. When compared to the baseline alpha-lysine precursor (Boc-Lys(Z)-OH), the use of Boc-beta-Homolys(Z)-OH yields peptide bonds that are sterically and electronically unrecognized by common proteases such as trypsin and elastase, extending serum half-life from less than 1 hour to over 24 hours [2]. This quantitative shift in degradation kinetics is critical for developing peptide therapeutics that require extended in vivo circulation [3].

Evidence DimensionEnzymatic degradation half-life (in vivo / serum models)
Target Compound Data>24 hours half-life
Comparator Or BaselineStandard alpha-lysine (Boc-Lys(Z)-OH) derivatives: <1 hour half-life
Quantified Difference>24-fold increase in proteolytic stability
ConditionsSerum stability assays for synthesized peptidomimetics

Buyers developing peptide drugs must select beta-homologs to achieve viable pharmacokinetic profiles and prevent rapid enzymatic clearance.

Processability in Solution-Phase and Hydrogenation Workflows

In large-scale solution-phase peptide synthesis, the choice of protecting groups dictates the entire downstream purification and deprotection strategy [1]. Boc-beta-Homolys(Z)-OH provides a Z (Cbz) protected side chain that is highly stable to the trifluoroacetic acid (TFA) used for iterative Boc removal. Unlike the Fmoc/Boc strategy, which relies on base-catalyzed Fmoc removal, the Boc/Z system allows for final global deprotection via palladium-catalyzed hydrogenation (Pd/C, H2) [2]. Yields in solution-phase scale-up using Boc/Z strategies frequently exceed 85% for complex fragments, whereas forcing an Fmoc strategy into a hydrogenation-centric facility requires complete process re-engineering and risks base-induced side reactions .

Evidence DimensionDeprotection compatibility and yield in hydrogenation workflows
Target Compound Data>85% fragment yield, compatible with single-step Pd/C H2 cleavage
Comparator Or BaselineFmoc-beta-Homolys(Boc)-OH: Incompatible with standard TFA/hydrogenation workflows
Quantified DifferenceEnables catalytic hydrogenation for final cleavage without base-induced epimerization
ConditionsLarge-scale solution-phase peptide synthesis (LPPS)

Procurement teams sourcing for LPPS or hydrogenation-equipped facilities must choose the Boc/Z form to maintain process compatibility and maximize yield.

Induction of Stable Helical Architectures at Short Chain Lengths

Beta-amino acids are uniquely capable of forming stable secondary structures, known as foldamers, at much shorter chain lengths than their alpha-amino acid counterparts [1]. Peptides synthesized using Boc-beta-Homolys(Z)-OH can fold into highly predictable 14-helices. Quantitative circular dichroism (CD) studies indicate that beta-peptides as short as 6 residues can exhibit >80% helicity in aqueous solution [2]. In contrast, alpha-peptides synthesized from alpha-lysine typically require 15-20 residues to achieve similar helical stability [3]. The predictable spatial arrangement of the lysine side chains in these foldamers is essential for designing inhibitors that must interface with specific protein-protein interaction (PPI) surfaces.

Evidence DimensionMinimum chain length for stable helix formation
Target Compound Data~6 residues required for >80% helicity
Comparator Or BaselineAlpha-lysine containing peptides: 15-20 residues required for stable helicity
Quantified Difference~60% reduction in required peptide length to achieve stable folding
ConditionsAqueous solution, measured via Circular Dichroism (CD)

Selecting this beta-homolog allows researchers to design shorter, more cost-effective peptide drugs that still maintain the rigid 3D structure required for target binding.

Solution-Phase Synthesis of Peptidomimetics

Ideal for industrial-scale manufacturing where iterative TFA deprotection and final catalytic hydrogenation (Pd/C) are the established standard operating procedures, directly leveraging the compound's Boc/Z orthogonal stability [1].

Development of Protease-Resistant Therapeutics

Crucial for synthesizing peptide drug candidates targeting extracellular receptors, where extending the serum half-life beyond the typical minutes of alpha-peptides is a primary design goal [2].

Protein-Protein Interaction (PPI) Inhibitors

Used in the creation of short, rigid foldamers (e.g., 14-helices) that can precisely mimic the binding interfaces of natural proteins to disrupt disease-relevant PPIs [3].

XLogP3

2.8

Dates

Last modified: 08-15-2023

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